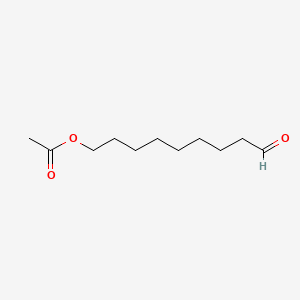

9-Acetoxynonanal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C11H20O3 |

|---|---|

Peso molecular |

200.27 g/mol |

Nombre IUPAC |

9-oxononyl acetate |

InChI |

InChI=1S/C11H20O3/c1-11(13)14-10-8-6-4-2-3-5-7-9-12/h9H,2-8,10H2,1H3 |

Clave InChI |

LIOHXTBHAXATAT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCCCCCCCCC=O |

Origen del producto |

United States |

Contextualization Within Specialized Organic Synthesis

In the realm of organic synthesis, 9-acetoxynonanal is recognized as a useful C9 building block. Its preparation is often achieved through oxidative cleavage of larger molecules, a common strategy in synthetic chemistry.

A prominent method for synthesizing this compound is through the ozonolysis of specific alkene precursors. For instance, the ozonolysis of 9-decenyl acetate (B1210297) has been shown to produce this compound in high yield. amazonaws.com In one documented procedure, this reaction, followed by a nonaqueous work-up and purification via flash chromatography, furnished the target compound in 87% yield. amazonaws.com This method represents an efficient route to obtaining this bifunctional aldehyde. Similarly, it can be produced via the reductive cleavage of the ozonide of certain unsaturated acetates. umn.edu

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 29541-97-7 |

| Appearance | Data not available in searched sources |

| Boiling Point | Data not available in searched sources |

| Solubility | Soluble in organic solvents like Dichloromethane (CH2Cl2) |

Data sourced from PubChem and other chemical databases. amazonaws.compherobase.comnih.gov

Significance As a Strategic Intermediate in Complex Molecule Synthesis

The true value of 9-acetoxynonanal in organic synthesis lies in its role as a strategic intermediate. The presence of a terminal aldehyde group allows it to participate in a variety of carbon-carbon bond-forming reactions, extending the carbon chain, while the acetate (B1210297) group can be carried through the synthetic sequence or modified in later steps.

This utility is particularly evident in the synthesis of insect pheromones. This compound is a key reactant in the Wittig reaction to produce specific unsaturated acetates that function as sex attractants for various Lepidopteran species. researchgate.netdiva-portal.orgscispace.com For example, it is reacted with triphenyl(pentylidene)phosphorane to synthesize cis-tetradec-9-enyl acetate, a known pheromone component. researchgate.net

Furthermore, this compound serves as an important analytical fragment in the structural elucidation of complex natural products. In the process of identifying the sex attractant of the fall armyworm moth (Spodoptera frugiperda), researchers performed a reductive cleavage of the attractant's ozonide. umn.edu This degradation yielded two fragments, one of which was identified as this compound, which was crucial in confirming the original structure as Z-9-dodecen-1-ol acetate. umn.edu

Table 2: Application of this compound as a Synthetic Intermediate

| Target Molecule | Reaction Type | Reactant(s) with this compound | Reference |

|---|---|---|---|

| cis-Tetradec-9-enyl acetate | Wittig Reaction | Triphenyl(pentylidene)phosphorane | researchgate.net |

| (7E, 9Z)-7,9-Dodecadien-1-yl Acetate | Wittig-type Reaction | Triphenylphosphonium salt of (E)-1-bromo-2-pentene | diva-portal.orgscispace.com |

Relevance in Natural Product Chemistry and Chemical Ecology Investigations

Established Synthetic Pathways for this compound Precursors

The preparation of precursors to this compound relies on robust and well-documented chemical transformations. These methods focus on the selective modification of long-chain aliphatic compounds to introduce the necessary oxygen-containing functional groups.

Regioselective Oxidation Strategies

A key step in synthesizing aldehyde precursors is the regioselective oxidation of a primary alcohol. This transformation must be mild enough to prevent over-oxidation to the carboxylic acid.

One prominent method is the oxidation of a suitable long-chain alcohol, such as 9-bromo-1-nonanol, using Pyridinium chlorochromate (PCC). mdpi.comresearchgate.net PCC is a milder oxidant compared to reagents like chromic acid and is highly effective for converting primary alcohols to aldehydes without significant formation of carboxylic acid byproducts, especially when water is excluded from the reaction medium. mdpi.comcore.ac.uk The reaction is typically performed in an organic solvent like dichloromethane, where the alcohol is added to a suspension of the PCC reagent. researchgate.net The Collins reagent, a complex of chromium(VI) oxide with pyridine, offers similar selectivity for oxidizing primary alcohols to aldehydes. core.ac.uk

The general mechanism for PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol. A subsequent elimination reaction, where a base removes the proton on the carbon adjacent to the oxygen, leads to the formation of the carbon-oxygen double bond of the aldehyde. mdpi.com The physicochemical properties of long-chain alcohols, such as their increasing hydrophobicity and viscosity with chain length, can present challenges for these reactions, sometimes requiring specific solvent choices to ensure miscibility. daneshyari.comcsic.es

| Reagent | Typical Conditions | Key Advantages | Considerations |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | Selective for aldehyde formation, minimal over-oxidation. researchgate.netcore.ac.uk | Chromium-based reagent (environmental concerns), reaction requires anhydrous conditions. mdpi.com |

| Collins Reagent (CrO₃/Pyridine) | Dichloromethane (CH₂Cl₂) | Similar selectivity to PCC for producing aldehydes from primary alcohols. core.ac.uk | Hygroscopic and can be difficult to prepare; chromium-based. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild conditions, high yields, avoids chromium. core.ac.uk | Reagent can be shock-sensitive; periodinane byproducts. |

| Swern Oxidation ((COCl)₂, DMSO, NEt₃) | Dichloromethane (CH₂Cl₂), Low Temperature (-78 °C) | High yields, avoids heavy metals, mild conditions. core.ac.uk | Requires cryogenic temperatures, produces dimethyl sulfide (B99878) (odor). |

Esterification Protocols for Acetoxy Group Introduction

The introduction of the acetoxy group (–OCOCH₃) is typically achieved through the esterification of a corresponding alcohol. nih.govresearchgate.net For a precursor like 9-bromo-1-nonanol, this involves converting the hydroxyl group into an acetate (B1210297) ester. A common and effective method uses acetic anhydride (B1165640) in the presence of a base, such as pyridine, which can be enhanced by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves reacting the alcohol with an acetyl halide, like acetyl chloride, in the presence of a non-nucleophilic base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

For substrates sensitive to harsh conditions, milder esterification methods are available. For instance, esterification using trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, can proceed under neutral conditions at room temperature, which is advantageous for molecules containing labile functional groups. uni-regensburg.de

| Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetic Anhydride, Pyridine, DMAP (cat.) | Dichloromethane or neat, 0 °C to Room Temperature | High yield, common and accessible reagents. nih.gov | Pyridine has a strong odor and can be difficult to remove. |

| Acetyl Chloride, Triethylamine | Anhydrous ether or Dichloromethane, 0 °C | Highly reactive acylating agent. nih.gov | Moisture sensitive, generates corrosive HCl byproduct. |

| Acetic Acid, Carbodiimide (e.g., DCC), DMAP (cat.) | Dichloromethane, Room Temperature | Mild conditions (Steglich esterification). | DCC byproduct (DCU) can be difficult to remove. |

| Trialkyloxonium Tetrafluoroborate, Diisopropylethylamine | Dichloromethane, Room Temperature | Very mild, neutral conditions, suitable for sensitive substrates. uni-regensburg.de | Reagents are more specialized and costly. |

Oxidative Cleavage Approaches

Oxidative cleavage provides a powerful route to aldehydes by breaking carbon-carbon double bonds in larger molecules. Ozonolysis is a principal method in this category. For the synthesis of this compound, the ozonolysis of an unsaturated acetate precursor like oleyl acetate ((Z)-octadec-9-enyl acetate) is a direct pathway. nih.govresearchgate.net In this reaction, ozone (O₃) cleaves the double bond at the C9 position, forming an unstable ozonide intermediate. A reductive workup of this intermediate, for example with zinc and water or dimethyl sulfide, yields the desired this compound along with nonanal (B32974) as the second fragment. nih.gov This method is highly effective for generating aldehydes from alkenes. nih.gov

Another approach involves the oxidative cleavage of epoxides. This two-step process begins with the epoxidation of an alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting epoxide can then be cleaved to yield two carbonyl compounds. Periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄), is a classic reagent for cleaving vicinal diols, and it can also be used for the direct oxidative cleavage of epoxides to aldehydes, often proceeding through an in-situ formed diol intermediate. nih.govnih.gov This method can serve as a valuable alternative to ozonolysis, particularly when selective cleavage is required in complex molecules. nih.gov

Development and Optimization of Novel Synthetic Routes

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its stereochemical control and environmental impact. These principles are increasingly applied to the production of valuable chemicals like this compound.

Stereoselective Synthesis Principles in Precursor Formation

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral analogs or when navigating synthetic pathways that involve chiral intermediates. Asymmetric synthesis allows for the creation of specific stereoisomers, which is vital in the synthesis of many bioactive molecules and natural products. csic.esacs.org

In the context of precursors to long-chain aldehydes, stereocontrol can be exerted during C-C bond formation or functional group transformations. For example, the synthesis of long-chain β-hydroxy-α-amino acids can be achieved via the aldol (B89426) reaction of glycine (B1666218) with long-chain aldehydes, catalyzed by enzymes like l- and d-threonine (B559538) aldolases, which control the stereochemistry at the α- and β-carbons. uni-regensburg.de Similarly, highly diastereoselective additions of nucleophiles to chiral α-amino aldehydes are used to construct complex molecules with multiple contiguous stereocenters. researchgate.net Although not directly creating a chiral center in the final this compound, applying these principles to related syntheses demonstrates the power of controlling three-dimensional architecture, which could be essential for producing functionally distinct, chiral derivatives.

Green Chemistry Considerations in this compound Production

The fragrance and flavor industry is increasingly adopting green chemistry principles to create more sustainable manufacturing processes. researchgate.netmdpi.com These principles focus on reducing waste, using less hazardous substances, employing catalytic methods, and utilizing renewable feedstocks. mdpi.comgoogle.com

For the synthesis of this compound, several areas offer opportunities for greener approaches:

Catalytic Oxidation: Replacing stoichiometric chromium-based oxidants like PCC with catalytic systems is a primary goal. google.com Heterogeneous catalysts, combined with clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), offer a more sustainable alternative for the oxidation of long-chain alcohols. mdpi.comdaneshyari.commdpi.com For example, palladium or ruthenium-based catalysts can facilitate the aerobic oxidation of alcohols, often in aqueous systems, allowing for easier product separation and catalyst recycling. google.com

Biocatalysis: Enzymes offer highly selective and environmentally benign alternatives to traditional chemical reagents. For the oxidation step, alcohol dehydrogenases (ADHs) and alcohol oxidases can convert long-chain alcohols into their corresponding aldehydes under mild, aqueous conditions. researchgate.netmdpi.com For the esterification step, lipases can be used to catalyze the formation of the acetoxy group, often with high regioselectivity and under solvent-free conditions or in green solvents. uni-greifswald.denih.gov The combination of chemical and enzymatic steps in chemo-enzymatic cascades is a powerful strategy for producing fragrance compounds sustainably.

Renewable Feedstocks: Utilizing starting materials derived from biomass, such as fatty acids from vegetable oils, aligns with green chemistry goals. daneshyari.commdpi.com Oleic acid, a component of many natural fats and oils, is a precursor to oleyl acetate, which can be converted to this compound via oxidative cleavage. nih.gov

By integrating these green chemistry considerations, the production of this compound can be made more efficient, safer, and more environmentally friendly.

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role in Article |

|---|---|---|

| This compound | C₁₁H₂₀O₃ | Target compound of synthesis. researchgate.net |

| 9-Bromo-1-nonanol | C₉H₁₉BrO | Precursor alcohol for oxidation and esterification. |

| Pyridinium chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Oxidizing agent for converting primary alcohols to aldehydes. mdpi.comresearchgate.net |

| Acetic Anhydride | (CH₃CO)₂O | Reagent for introducing the acetoxy group. nih.gov |

| Oleyl acetate | C₂₀H₃₈O₂ | Unsaturated precursor for ozonolysis. researchgate.net |

| Ozone | O₃ | Reagent for oxidative cleavage of double bonds. nih.gov |

| Periodic acid | HIO₄ | Reagent for oxidative cleavage of epoxides/diols. nih.govnih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | Reagent for epoxidation of alkenes. researchgate.net |

| Nonanal | C₉H₁₈O | Byproduct of oleyl acetate ozonolysis. nih.gov |

| Triethylamine | (C₂H₅)₃N | Base used in esterification. nih.gov |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Catalyst for esterification. nih.gov |

| Hydrogen Peroxide | H₂O₂ | A green oxidizing agent. mdpi.com |

Derivatization and Further Chemical Reactivity Studies

The bifunctional nature of this compound, possessing both an aldehyde and an acetate moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly insect pheromones. researchgate.netrsc.org Its reactivity can be selectively targeted at either the aldehyde terminus for chain extension and carbon-carbon bond formation, or at the ester group for functional group modification.

Wittig Reaction and Related Olefination Chemistry Utilizing this compound as an Aldehyde Substrate

The aldehyde group of this compound serves as a key electrophilic site for olefination reactions, most notably the Wittig reaction and its variants like the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgudel.edu These reactions are fundamental in constructing the carbon backbone of numerous lepidopteran sex pheromones by forming a new carbon-carbon double bond at the C1 position of the nonanal chain. researchgate.netscirp.org

The stereochemical outcome of the olefination (i.e., the E/Z ratio of the resulting alkene) is a critical aspect of pheromone synthesis, as the biological activity of these compounds is often highly dependent on the specific geometry of the double bond(s). basf.com The choice of the ylide (stabilized or non-stabilized), reaction conditions, and the specific type of olefination reaction employed are all crucial factors in controlling this stereoselectivity.

For instance, the synthesis of (Z)-9-tetradecen-1-yl acetate, a primary component of the sex pheromone for the summer fruit tortrix moth (Adoxophyes reticulana), utilizes the Wittig reaction between this compound and triphenyl(pentylidene)phosphorane. researchgate.netresearchgate.net When this reaction is conducted in a salt-free solution, it preferentially yields the desired (Z)-isomer. researchgate.netresearchgate.net Conversely, the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) carbanions, is generally favored for producing (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.orgtcichemicals.com The HWE reaction offers the additional advantage that the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying purification. wikipedia.orgorganic-chemistry.org

Research has demonstrated the versatility of this compound as a substrate in these reactions. It has been reacted with various phosphonium (B103445) salts and phosphonate esters to generate a range of pheromone structures. One study noted that reacting an unsaturated ylide, such as the one derived from (E)-1-bromo-2-pentene, with a saturated aldehyde like this compound resulted in a lower isomeric purity compared to the alternative strategy. diva-portal.org

Table 1: Examples of Olefination Reactions Utilizing this compound

| Olefination Reagent (Ylide/Phosphonate) | Product | Reaction Type | Stereoselectivity | Application/Reference |

| Triphenyl(pentylidene)phosphorane | (Z)-9-Tetradecen-1-yl acetate | Wittig | Predominantly Z | Pheromone synthesis for Adoxophyes reticulana. researchgate.netresearchgate.net |

| Triphenylphosphonium salt of (E)-1-bromo-2-pentene | (E,Z)-9,11-Tetradecadienyl acetate | Wittig | Lower isomeric purity | Synthesis of conjugated dienic pheromones. diva-portal.org |

| Stabilized Phosphonate Carbanions (General) | (E)-Alkenyl Acetates | Horner-Wadsworth-Emmons | Predominantly E | General method for E-alkene synthesis. wikipedia.orgconicet.gov.ar |

Exploration of Subsequent Functional Group Interconversions

Beyond olefination, the functional groups of this compound can undergo various interconversions to yield other valuable synthetic intermediates. These transformations allow for the strategic modification of the molecule to access different classes of compounds.

Hydrolysis of the Acetate: The acetate ester can be readily hydrolyzed under basic conditions (e.g., using methanolic potassium hydroxide) to yield the corresponding primary alcohol, 9-hydroxynonanal. tandfonline.comceon.rs This transformation is a common step in pheromone synthesis, where the acetate often serves as a protecting group for the alcohol functionality, which may be incompatible with reagents used in earlier steps (such as the formation of phosphonium ylides). The resulting hydroxy aldehyde can then be used in subsequent reactions or be the final target molecule itself.

Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, yielding 9-acetoxynonanoic acid. This transformation can be achieved using various oxidizing agents common in organic synthesis. The resulting acetoxy acid is a useful bifunctional molecule for creating polyesters or other more complex derivatives.

Reduction of the Aldehyde: Selective reduction of the aldehyde in the presence of the ester can be accomplished using mild reducing agents like sodium borohydride. This reaction produces 9-acetoxynonan-1-ol, a diol monoacetate, which can be a precursor for synthesizing various di-functionalized long-chain compounds.

Ozonolysis Precursor: this compound itself is a product of the reductive ozonolysis of unsaturated fatty acid derivatives or long-chain alkenes like 9-decenyl acetate. tandfonline.comumn.eduamazonaws.com This cleavage reaction is a powerful method for generating the C9 aldehyde backbone from readily available starting materials. amazonaws.com

Table 2: Key Functional Group Interconversions of this compound

| Starting Material | Reagent/Conditions | Product | Transformation Type |

| This compound | 1. Basic Hydrolysis (e.g., KOH/MeOH) | 9-Hydroxynonanal | Acetate to Alcohol tandfonline.comceon.rs |

| This compound | 2. Mild Oxidation (e.g., PCC) | 9-Acetoxynonanoic Acid | Aldehyde to Carboxylic Acid |

| This compound | 3. Mild Reduction (e.g., NaBH₄) | 9-Acetoxynonan-1-ol | Aldehyde to Alcohol |

| 9-Decenyl acetate | 4. O₃; then reductive workup | This compound | Alkene to Aldehyde umn.eduamazonaws.com |

Multi-Component Reaction Design Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. organic-chemistry.orgtcichemicals.com The aldehyde functionality of this compound makes it a prime candidate for incorporation into well-known MCRs, such as the Ugi and Passerini reactions, opening avenues for the rapid generation of complex and diverse molecular scaffolds. organic-chemistry.orgscielo.br

Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves the combination of a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net Incorporating this compound into a P-3CR would involve its reaction with a suitable carboxylic acid and an isocyanide. The resulting product would be a complex amide featuring the C9 acetoxy alkyl chain. The reaction is typically performed in aprotic solvents and proceeds through a proposed cyclic transition state. organic-chemistry.org

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.comscribd.com Using this compound as the aldehyde component in an Ugi reaction would lead to highly functionalized, peptide-like structures. wikipedia.orgnih.gov The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and subsequently the carboxylate anion, culminating in a Mumm rearrangement to yield the final product. wikipedia.org

While specific literature detailing the use of this compound in these MCRs is not abundant, the general applicability of aliphatic aldehydes to these reactions is well-established. scielo.brmdpi.com The design of such reactions with this compound would provide a convergent and atom-economical route to novel, complex molecules bearing the characteristic C9 acetoxy tail, which could be of interest in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination and analysis of this compound. Various methods provide complementary information regarding its molecular framework, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of this compound. ipb.ptscielo.org.zaresearchgate.netajol.info While specific high-resolution NMR data for this compound itself is not extensively detailed in readily available literature, the analysis of its derivatives, such as 3-acetoxynonanal dimethyl acetal, provides insight into the expected spectral features. researchgate.netresearchgate.net For instance, in related structures, the protons on the carbon bearing the acetate group and the aldehydic proton would exhibit characteristic chemical shifts. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are critical for establishing connectivity between protons and carbons, confirming the complete molecular structure of complex derivatives. ipb.ptresearchgate.netdlsu.edu.ph

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHO | ~9.8 | Triplet (t) |

| CH ₂-OAc | ~4.1 | Triplet (t) |

| CH ₃-COO | ~2.0 | Singlet (s) |

| -(CH ₂)₆- | 1.2-1.7 | Multiplet (m) |

Note: This table represents predicted values based on standard functional group chemical shifts and data from related structures. Actual experimental values may vary.

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying this compound, especially in complex matrices resulting from ozonolysis reactions. tandfonline.comcopernicus.orgresearchgate.netethz.ch The technique works by ionizing the molecule and then detecting the mass-to-charge (m/z) ratio of the molecular ion and its fragments. chemguide.co.uklibretexts.org In studies involving the ozonolysis of unsaturated fatty acid esters like methyl oleate (B1233923) or larger molecules such as (Z)-9-tetradecenyl acetate, this compound is a commonly identified product. tandfonline.commdpi.com Its mass spectrum exhibits a characteristic fragmentation pattern that aids in its identification. tandfonline.comchemguide.co.uklibretexts.org

Key fragment ions observed in the mass spectrum of this compound provide structural confirmation. tandfonline.com The loss of an acetoxy group (CH₃COO·) is a common fragmentation pathway for acetate esters, which would result in a significant peak.

Interactive Data Table: Characteristic GC-MS Fragment Ions for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Source |

|---|---|---|

| 157 | [M - CH₃CO]⁺ | tandfonline.com |

| 112 | [C₈H₁₆]⁺ | tandfonline.com |

| 97 | [C₇H₁₃]⁺ | tandfonline.com |

| 61 | [CH₃COOH₂]⁺ | tandfonline.com |

Note: M represents the molecular ion.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ncsu.eduresearchgate.netresearchgate.net For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to its two carbonyl groups (aldehyde and ester) and C-O bonds. The presence of these specific bands confirms the bifunctional nature of the compound. This method is frequently used alongside GC-MS to provide complementary evidence of a compound's identity in the analysis of complex mixtures, such as plant extracts or products from pyrolysis and ozonolysis. ncsu.eduresearchgate.netjeb.co.in

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Aldehyde C-H Stretch | ~2820 and ~2720 | Typically two distinct, weak to medium bands |

| Aldehyde C=O Stretch | ~1725 | Strong, sharp absorption |

| Ester C=O Stretch | ~1740 | Strong, sharp absorption |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is primarily useful for molecules containing chromophores like conjugated π-systems. upi.edulibretexts.orgnih.govijprajournal.com Aldehydes, such as this compound, possess a carbonyl group which can undergo a weak n→π* electronic transition, resulting in a faint absorption band in the UV region, typically between 270-300 nm. libretexts.org While the low intensity of this absorption may limit its use for precise quantification without derivatization, it can still be valuable for monitoring the progress of reactions where the aldehyde is either formed or consumed, as the appearance or disappearance of this weak band can be tracked over time. upi.edu It can also serve as a preliminary check for the purity of an isolated sample, where the absence of other significant absorptions would suggest the absence of chromophoric impurities. mdpi.com

Chromatographic Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating this compound from other components within a sample, allowing for its accurate quantification and identification.

Gas Chromatography (GC) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. ncsu.eduresearchgate.netosha.govfrontiersin.orgresearchgate.net In this technique, the sample is vaporized and transported through a capillary column by a carrier gas. Separation is achieved based on the differential partitioning of components between the stationary phase lining the column and the mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time (RT), is a characteristic feature used for its identification under specific analytical conditions.

GC is frequently employed to analyze the products of ozonolysis. For example, in the analysis of ozonolysis products from insect pheromones like (Z)-9-tetradecenyl acetate, this compound was identified with a retention time of approximately 4.8 minutes on a PEG 20M column. tandfonline.com In other studies analyzing plant extracts, this compound has been identified among numerous other volatile compounds, demonstrating GC's high resolving power. academicjournals.orgacademicjournals.orgchemistryjournal.net The use of a flame ionization detector (FID) or a mass spectrometer (MS) as the detector allows for sensitive quantification and positive identification, respectively. osha.gov

Interactive Data Table: Examples of GC-Based Detection of this compound

| Study Context | GC Column | Retention Time (RT) | Detector | Source |

|---|---|---|---|---|

| Ozonolysis of Insect Pheromones | 5% PEG 20M | 4.8 min | MS | tandfonline.com |

| Analysis of Ocimum basilicum Extract | Not specified | 3.459 min | MS | researchgate.netacademicjournals.org |

| Analysis of Ficus thonningii Extract | HP 5ms | Not specified (Peak Area 0.77%) | MS | chemistryjournal.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, designed for the separation, identification, and quantification of compounds that are non-volatile or thermally unstable. While Gas Chromatography-Mass Spectrometry (GC-MS) is more commonly reported for the analysis of this compound due to its volatility, HPLC presents a viable and powerful alternative, particularly for analyses within complex matrices without the need for chemical derivatization.

An HPLC method for this compound would typically employ a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is polar. A C18 column is a common choice for separating moderately polar compounds like aldehydes and esters. nih.govpharmainfo.in The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase. ijstr.org

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. nih.govpharmainfo.in Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the efficient separation of multiple compounds with varying polarities within a single run. Detection is a critical component of HPLC analysis. For a compound like this compound, which lacks a strong native chromophore, Ultraviolet (UV) detection at a low wavelength (e.g., 210-220 nm) may be used. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | A: Water; B: Acetonitrile or Methanol | nih.govpharmainfo.in |

| Elution Mode | Gradient Elution | nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | pharmainfo.inmdpi.com |

| Column Temperature | 30°C | nih.govmdpi.com |

| Detection | UV at 220 nm | nih.gov |

| Injection Volume | 20 µL | pharmainfo.in |

Hyphenated Techniques (e.g., GC-MS) for Comprehensive Phytochemical and Metabolomic Profiling

Hyphenated analytical techniques, which combine two or more methods, offer enhanced capabilities for compound separation and identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominent and widely documented hyphenated technique for the analysis of this compound. chemistryjournal.netncsu.edu This powerful combination leverages the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a capillary column. The choice of column is critical; for instance, a PEG 20M column has been successfully used to separate this compound. tandfonline.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification by comparison to spectral libraries (like NIST) and known standards. scribd.com

Research has demonstrated the presence of this compound in a variety of natural sources through GC-MS analysis. It has been identified as a bioactive phytochemical in the methanolic extracts of plants such as Ocimum basilicum (basil) scispace.comacademicjournals.orgresearchgate.net, Ficus polita chemistryjournal.net, and Mussaenda frondosa. scribd.comresearchgate.net It has also been detected in the extracts of Jasminum nudiflorum wood and as a flavor component in green tea. ncsu.eduresearchgate.net In entomological studies, this compound was identified as a key product from the ozonolysis of insect sex pheromones, with its structure confirmed by its characteristic mass spectrum, which showed key fragment ions at m/e 157 (M+-CH3CO), 112, 97, 83, 69, 55, 61, and 43. tandfonline.com

| Matrix/Source | Retention Time (min) | Key Mass Fragments (m/e) | Reference |

|---|---|---|---|

| Ozonolysis product of rice green caterpillar pheromone | ~14.0 | 157, 112, 97, 83, 69, 55, 61, 43 | tandfonline.com |

| Ocimum basilicum (Basil) methanolic extract | 3.459 | Not specified | scispace.comresearchgate.net |

| Ficus polita methanolic extract | Not specified (0.77% peak area) | Not specified | chemistryjournal.net |

| Mussaenda frondosa ethanolic extract | 6.51 | Not specified | scribd.comresearchgate.net |

| Jasminum nudiflorum wood ethanol (B145695) extract | 11.28 | Not specified | ncsu.edu |

Method Validation and Research Quality Assurance Protocols

To ensure that analytical results are accurate, reliable, and reproducible, the methods used must undergo a rigorous validation process. Method validation is a mandatory requirement for quality assurance in scientific research and is guided by international bodies such as the International Council for Harmonisation (ICH). pharmainfo.in The validation process establishes through documented evidence that the analytical procedure is suitable for its intended purpose. core.ac.uk This is crucial for any study involving the quantification of compounds like this compound.

Key validation parameters include:

Selectivity and Specificity: The method's ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components.

Linearity: The method must demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specified range. nih.gov This is typically confirmed with a correlation coefficient (r²) value greater than 0.99. pharmainfo.in

Accuracy: This parameter measures the closeness of the experimental value to the true value. It is often assessed through recovery studies, where a known amount of pure analyte is added to a sample matrix and then analyzed. nih.gov

Precision: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govpharmainfo.in The LOD is often determined at a signal-to-noise ratio of 3:1. nih.gov

Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as mobile phase composition, flow rate, or temperature, providing an indication of its reliability during normal usage. pharmainfo.in

Adherence to these validation protocols is fundamental to research quality assurance, ensuring that data generated from techniques like HPLC and GC-MS are scientifically sound and defensible.

| Validation Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | nih.gov |

| Accuracy (Recovery) | 95 - 105% | nih.gov |

| Precision (RSD) | < 5% | nih.gov |

| LOD (Signal-to-Noise Ratio) | 3:1 | nih.gov |

| LOQ (Signal-to-Noise Ratio) | 10:1 | core.ac.uk |

Investigation of 9 Acetoxynonanal in Biological Systems and Chemical Ecology

Phytochemical Research and Natural Occurrence

The identification of 9-acetoxynonanal in the environment is primarily linked to its discovery as a natural product in various plant species. Phytochemical analysis, particularly through methods like gas chromatography-mass spectrometry (GC-MS), has been crucial in detecting its presence in complex plant extracts.

The presence of this compound has been explicitly identified in the methanolic extracts of Sweet Basil (Ocimum basilicum) academicjournals.orgresearchgate.net. In a GC-MS analysis of the chemical composition of O. basilicum aerial parts, this compound was one of thirty-one bioactive compounds detected academicjournals.orgresearchgate.net.

Conversely, extensive phytochemical screening of Ficus thonningii (Common Wild Fig) has identified a wide array of bioactive compounds, including alkaloids, terpenoids, flavonoids, and tannins, but has not reported the presence of this compound nih.govbohrium.comcrdeepjournal.orgamazonaws.com. Similarly, analyses of the volatile compounds from various jasmine species, such as Jasminum grandiflorum, have detailed numerous esters, alcohols, and terpenes responsible for its characteristic aroma, yet this compound is not among the listed constituents in the available literature nih.govresearchgate.netresearchgate.net.

Table 1: Reported Occurrence of this compound in Selected Plant Species

| Plant Species | Common Name | Presence Reported | Method of Detection |

|---|---|---|---|

| Ocimum basilicum | Sweet Basil | Yes | GC-MS academicjournals.orgresearchgate.net |

| Ficus thonningii | Common Wild Fig | Not Reported | N/A |

Table 2: Selected Phytochemicals Co-occurring with this compound in Ocimum basilicum

| Compound Name | Chemical Class |

|---|---|

| D-Limonene | Terpene |

| Linalool | Terpenoid Alcohol |

| Stevioside | Diterpene Glycoside |

| Paromomycin | Aminoglycoside Antibiotic |

| Campesterol | Phytosterol |

| 1,2,4-Triazole | Azole |

Source: Data compiled from GC-MS analysis of O. basilicum methanolic extract. academicjournals.orgresearchgate.net

While this compound has not been identified in Ficus thonningii, the plant's extracts are rich in other secondary metabolites. The bioactive matrix of this species includes flavone-C-glycosides such as orientin, vitexin, and isovitexin, as well as various tannins, alkaloids, and terpenoids nih.govwjcmpr.org.

Metabolomic Profiling in Plant Responses

Metabolomics studies reveal how the chemical profile of an organism changes in response to internal or external stimuli. The detection of this compound and similar compounds in stressed plants suggests a potential role in defense mechanisms.

Plants respond to pathogen attacks by synthesizing a wide range of secondary metabolites. This response has been observed in shallots (Allium cepa L.) infected with Fusarium oxysporum, the causal agent of Fusarium disease sabraojournal.org. A metabolomic study using GC-MS revealed significant variations in the quantity and diversity of compounds between infected and non-infected shallot tissues. Infected shallots exhibited a markedly more complex metabolite profile, with 168 compounds detected compared to 95 in healthy plants sabraojournal.org.

The chemical structure of this compound, containing both an aldehyde and an acetate (B1210297) functional group, suggests plausible roles in plant defense. Aldehydes derived from the oxylipin pathway, such as C6-aldehydes (green leaf volatiles), are well-known for their roles in plant defense responses plos.orgnih.govresearchgate.netresearchgate.net. These molecules can have direct antimicrobial or anti-herbivore effects and can also act as signaling molecules.

Furthermore, acetylated compounds, such as the volatile hexenyl acetate, are crucial mediators of indirect defense, attracting natural enemies of herbivores to the damaged plant plos.orgnih.govresearchgate.net. Given these precedents, this compound is hypothesized to function in one or more of the following ways:

Direct Defense: The aldehyde group is reactive and could potentially disrupt pathogen cell membranes or inactivate proteins, contributing directly to inhibiting pathogen growth.

Signaling Molecule: As a moderately volatile C9 compound, it may function as an airborne signaling molecule, either to prime defenses in other parts of the same plant or to communicate with neighboring plants.

Indirect Defense: It could be part of a volatile blend that attracts predators or parasitoids of the herbivores attacking the plant.

Role as a Precursor in Chemical Ecology

In chemical ecology, one compound often serves as a biosynthetic precursor for another, more complex or potent signaling molecule. The biosynthesis of long-chain fatty acids, aldehydes, and their derivatives in plants begins with acetate researchgate.netmdpi.comnih.gov. Through the action of enzymes like fatty acid synthase (FAS), acetate units are used to build longer carbon chains researchgate.net.

Given its structure as a nine-carbon chain with functional groups at both ends, this compound could theoretically serve as a precursor. Fatty aldehydes are known intermediates in the biosynthesis of certain insect pheromones scispace.com. It is plausible, though not experimentally demonstrated, that this compound could be modified (e.g., through oxidation, reduction, or chain elongation) to produce other semiochemicals involved in plant-insect or insect-insect communication. However, its specific role as a precursor in any known biosynthetic pathway has not yet been elucidated in the scientific literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Triazole |

| This compound |

| (Z)-11-hexadecenal |

| (Z)-9-tetradecenal |

| Acetate |

| Alkaloids |

| Campesterol |

| Cholesterol |

| D-Limonene |

| Diterpene Glycoside |

| Flavonoids |

| Hexenyl acetate |

| Isovitexin |

| Linoleic acid |

| Linalool |

| Orientin |

| Paromomycin |

| Saponins |

| Stevioside |

| Sterols |

| Tannins |

| Terpenoids |

Intermediate in Lepidopteran Sex Pheromone Biosynthesis and Structural Elucidation

Sex pheromones in moths (Lepidoptera) are typically derived from fatty acids through specific biosynthetic pathways. These compounds, often referred to as Type I pheromones, are straight-chain hydrocarbons (C10–C18) with a terminal functional group such as an alcohol, aldehyde, or acetate ester. The biosynthesis of these molecules involves a series of enzymatic reactions including desaturation, chain-shortening, reduction, and acetylation.

A plausible biosynthetic pathway for this compound, based on known pathways for other lepidopteran pheromones, would likely begin with a longer-chain saturated fatty acid, such as palmitic acid (16 carbons) or stearic acid (18 carbons). The process would involve:

Desaturation: A specific desaturase enzyme would introduce a double bond at a particular position in the fatty acid chain.

Chain-shortening: The resulting unsaturated fatty acid would then undergo rounds of β-oxidation to shorten the carbon chain to the required length (nine carbons, in the case of the nonanal (B32974) backbone).

Reduction: A fatty acyl-CoA reductase (FAR) would then reduce the carboxyl group of the nine-carbon intermediate to an alcohol, forming 9-hydroxynonanal.

Acetylation: Finally, an acetyltransferase would catalyze the addition of an acetyl group to the hydroxyl group, yielding this compound.

The structural elucidation of such a compound from an insect's pheromone gland would typically be accomplished using a combination of microanalytical techniques. Gas chromatography coupled with an electroantennographic detector (GC-EAD) is a primary tool used to identify which compounds in a gland extract elicit an olfactory response from a male moth's antenna. sciencelearn.org.nz Once biologically active peaks are identified, their chemical structures are determined using methods like gas chromatography-mass spectrometry (GC-MS), which provides information on the molecular weight and fragmentation patterns of the compound.

Table 1: General Steps in Type I Pheromone Biosynthesis and Elucidation

| Step | Description | Key Enzymes/Techniques |

| Biosynthesis | ||

| 1. Precursor Formation | De novo synthesis of saturated fatty acids (e.g., palmitic acid). | Fatty Acid Synthase (FAS) |

| 2. Desaturation | Introduction of one or more double bonds into the fatty acid chain. | Fatty Acyl-CoA Desaturases |

| 3. Chain-Shortening | Removal of two-carbon units via controlled β-oxidation. | Acyl-CoA Oxidases |

| 4. Reduction | Conversion of the fatty acyl precursor to a fatty alcohol. | Fatty Acyl-CoA Reductases (FAR) |

| 5. Functional Group Modification | Conversion of alcohols to aldehydes or acetate esters. | Alcohol Oxidases, Acetyltransferases |

| Elucidation | ||

| 1. Extraction | Removal of pheromone compounds from the female gland. | Solvent extraction or SPME |

| 2. Bioassay | Identification of biologically active components. | Gas Chromatography-Electroantennography (GC-EAD) |

| 3. Structure Identification | Determination of the chemical structure of active components. | Gas Chromatography-Mass Spectrometry (GC-MS) |

Mechanistic Studies of Insect Chemoreception and Pheromone Interactions

Insect chemoreception is a highly sensitive and specific process that allows male moths to detect female-released pheromones from a distance. This process begins when pheromone molecules enter the pores of specialized sensory hairs, called sensilla, on the male's antennae. nih.gov

Inside the sensillum, pheromone molecules are thought to be bound by Pheromone Binding Proteins (PBPs), which transport the hydrophobic molecules through the aqueous sensillum lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN). The pheromone molecule then interacts with a specific Pheromone Receptor (PR), which is a transmembrane protein. This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as upwind flight to locate the female.

While no specific studies on the chemoreception of this compound are available, research on related compounds provides insight. For instance, nonanal, a related aldehyde, has been shown to elicit electroantennographic responses in the sphinx moth Manduca sexta, indicating that its olfactory system possesses receptors capable of detecting this nine-carbon aldehyde. nih.govresearchgate.net It is plausible that specific olfactory neurons in certain lepidopteran species would be tuned to detect this compound, allowing it to be recognized as part of a species-specific pheromone blend.

Application in Chemical Ecology Research for Pest Monitoring and Control Strategies (non-toxic, non-clinical)

Synthetic insect sex pheromones are valuable tools in chemical ecology and are widely used in non-toxic Integrated Pest Management (IPM) programs. plantarchives.org The primary applications are for pest monitoring and mating disruption.

Pest Monitoring: Pheromone traps are used to monitor the presence and population density of pest insects. uky.edupesticidestewardship.org These traps are typically baited with a synthetic lure containing the species-specific pheromone blend. By capturing male insects, growers and researchers can determine the timing of pest emergence and peak activity, allowing for more precise and effective application of control measures. If this compound were identified as a key component of a pest's pheromone, it would be included in the synthetic lure for monitoring that species.

Mating Disruption: This strategy involves permeating a large area, such as an orchard or field, with a high concentration of a synthetic sex pheromone. cabidigitallibrary.orgvikaspedia.inijzi.net This abundance of artificial pheromone makes it difficult for male insects to locate calling females, thereby disrupting mating and reducing the subsequent generation's population. nih.gov This species-specific method is environmentally benign as it does not harm non-target organisms. ijzi.net A compound like this compound could be a component in such a mating disruption formulation if it is part of the natural pheromone of the target pest.

Pheromones can also act as kairomones, which are chemical signals that benefit the receiver of a different species. For example, some predators and parasitoids are attracted to the sex pheromones of their prey, using them as cues to locate hosts. nih.govfrontiersin.orgup.ac.za This interaction can be exploited in biological control programs to attract natural enemies to a crop, enhancing pest suppression.

Computational Chemistry and in Silico Modeling for 9 Acetoxynonanal

Molecular Structure and Conformation Analysis

The conformational flexibility of 9-acetoxynonanal is a key determinant of its physical and chemical properties. The long, saturated nine-carbon chain allows for a multitude of possible three-dimensional arrangements due to rotation around the carbon-carbon single bonds.

Molecular mechanics (MM) is a primary computational method for exploring the conformational landscape of flexible molecules like this compound. This approach uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be generated, revealing low-energy, stable conformers.

For a molecule like this compound, the most stable conformers are likely to be those that minimize steric hindrance. This typically involves an extended, linear-like arrangement of the carbon backbone to reduce gauche interactions. However, intramolecular interactions, such as weak hydrogen bonds between the aldehyde proton and the ester's carbonyl oxygen, could lead to folded or bent conformers being locally stable.

A systematic conformational search using a suitable force field (e.g., MMFF94 or OPLS3e) would identify these various conformers and rank them by their relative energies. The results of such an analysis would be crucial for subsequent, more computationally intensive quantum mechanical calculations, as it is often most efficient to study the electronic properties of the most stable conformers.

Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data based on typical results for similar long-chain aliphatic molecules.

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Predicted Population (%) at 298K |

| Extended-Chain | 180° (anti) | 0.00 | 75 |

| Gauche-Bent | 60° (gauche) | 0.85 | 15 |

| Folded | -85° | 1.50 | 10 |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of this compound. niscpr.res.in These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, charge distribution, and other key electronic descriptors.

A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger for greater accuracy. niscpr.res.inmdpi.com This process finds the lowest energy geometry of the molecule and provides a wealth of electronic data.

Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. mdpi.comnih.gov For this compound, this would show regions of negative potential around the electronegative oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight sites prone to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents illustrative data based on calculations for analogous molecules like isoamyl acetate (B1210297) and other long-chain esters. mdpi.comacs.orgnih.gov

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Suggests high chemical stability |

| Dipole Moment | 2.5 D | Moderate polarity |

Reaction Mechanism Modeling and Transition State Characterization

The aldehyde functional group in this compound is a primary site for chemical reactions, particularly nucleophilic addition. libretexts.org Computational modeling can be used to elucidate the mechanisms of these reactions, providing a level of detail that is often difficult to obtain experimentally.

For example, the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, can be modeled to understand the reaction pathway. masterorganicchemistry.com This involves:

Locating Reactants and Products: The geometries of the starting materials (this compound and the nucleophile) and the final product (the addition adduct) are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods can search for this saddle point on the potential energy surface. The geometry and energy of the TS are critical for understanding the reaction's kinetics.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Table 3: Hypothetical Activation Energies for a Nucleophilic Addition to this compound Data is illustrative and based on general principles of aldehyde reactivity. acs.org

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| OH⁻ | Water | 12.5 |

| CN⁻ | DMSO | 10.2 |

| H₂O | Water (acid-catalyzed) | 18.0 |

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. acs.org While QSAR is often used in drug discovery, it can also provide mechanistic insights into how a molecule like this compound might interact with biological systems, such as olfactory receptors or metabolic enzymes, excluding therapeutic or safety endpoints.

For this compound, a QSAR study could involve:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for this compound and a set of structurally similar molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), or physicochemical (e.g., logP, molecular weight). nih.goveurekaselect.com

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is built that relates the descriptors to a specific biological activity (e.g., odor intensity, receptor binding affinity). eurekaselect.com

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques and an external test set of compounds. eurekaselect.comresearchgate.net

Studies on aliphatic esters have successfully used QSAR to correlate molecular descriptors with odor profiles. acs.orgnih.gov For instance, descriptors related to the carbonyl carbon's electronic state and molecular shape have been found to be significant. nih.gov Such a model could help understand which structural features of this compound are most important for its interaction with specific biological targets.

Emerging Research Avenues and Future Directions for 9 Acetoxynonanal Studies

Exploration of New Biotechnological Synthesis Routes

The demand for greener and more efficient chemical synthesis has spurred interest in biotechnological and chemo-enzymatic production methods. For a compound like 9-acetoxynonanal, these routes offer potential for high selectivity and sustainability.

Chemo-enzymatic Synthesis: A prominent strategy involves the combination of chemical steps with enzymatic reactions. nih.gov This approach allows for regioselective modifications that are often challenging to achieve through purely chemical means. For instance, a general chemo-enzymatic pathway could involve the enzymatic acetylation of a corresponding diol precursor, 9-hydroxynonanal, using a lipase (B570770) such as Novozym 435, which is known for its efficacy in catalyzing acetylation in organic solvents. mdpi.com The synthesis could start from a readily available precursor like oleic alcohol or azelaic acid. researchgate.net

Whole-Cell Biocatalysis: A more integrated biotechnological route involves the use of genetically engineered microorganisms. Research on related compounds provides a blueprint for this approach. For example, a recombinant Corynebacterium glutamicum strain expressing a Baeyer-Villiger monooxygenase was successfully used to produce 9-(nonanoyloxy)nonanoic acid from 10-ketostearic acid. nih.gov A similar strategy could be devised for this compound, where a microbial host is engineered to convert a long-chain fatty acid or a derivative through a series of enzymatic steps, including oxidation and acetylation, to yield the final product.

| Potential Biotechnological Synthesis Approach | Key Biocatalyst/System | Precursor Example | Relevant Findings |

| Chemo-enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | 9-Hydroxynonanal | Lipases can perform highly regioselective acetylation under mild conditions. mdpi.com |

| Whole-Cell Biocatalysis | Recombinant E. coli or C. glutamicum | Oleic Acid | Engineered microbes can host multi-step pathways, converting fatty acids into functionalized molecules. nih.gov |

| Enzymatic Conversion | Baeyer-Villiger Monooxygenase (BVMO) | A corresponding C9-ketone | BVMOs are capable of inserting an oxygen atom next to a carbonyl group, a key step in ester formation. nih.gov |

Discovery of Uncharted Biological Functions (mechanistic, non-clinical)

Initial screenings have identified this compound in several plant species, hinting at its role in ecological interactions. researchgate.netchemistryjournal.net Future research is poised to uncover the specific mechanistic details of these functions.

Role in Plant Defense: Metabolomic studies have detected this compound in plants known for their bioactive properties. It has been identified in the methanolic extracts of sweet basil (Ocimum basilicum) and Ficus polita, both of which exhibit antimicrobial properties. researchgate.netchemistryjournal.net More specifically, a metabolomics study on shallot (Allium cepa) genotypes revealed that this compound was present in significantly higher concentrations in plants resistant to Fusarium infection, strongly suggesting a role as a phytoalexin or a defense-related signaling molecule. sabraojournal.org It has also been found as a chemical component in the wood of Jasminum nudiflorum. ncsu.edu

Function as a Semiochemical: Beyond plant defense, this compound has been identified as a semiochemical, a chemical used in communication. The Pherobase database lists it as a pheromone for the wheat stem sawfly (Cephus cinctus), an insect pest of wheat. pherobase.com This indicates a crucial role in insect-plant or insect-insect interactions. nih.govnumberanalytics.com The volatile nature of this compound is consistent with the properties of many semiochemicals that mediate attraction or repulsion. scielo.br Unraveling its precise function—whether as an attractant, repellent, or aggregation pheromone—is a key area for future investigation. researchgate.netresearchgate.net

| Identified Natural Source | Proposed Biological Role | Supporting Evidence |

| Shallot (Allium cepa) | Plant Defense (Anti-fungal) | Higher concentrations found in genotypes resistant to Fusarium wilt. sabraojournal.org |

| Sweet Basil (Ocimum basilicum) | Plant Defense (Anti-bacterial) | Identified in extracts with demonstrated antibacterial activity. researchgate.netacademicjournals.orgacademicjournals.org |

| Wheat Stem Sawfly (Cephus cinctus) | Semiochemical (Pheromone) | Listed as a pheromone for this insect species. pherobase.com |

| Ficus polita | Plant Defense | Found in plant extracts showing antimicrobial and antioxidant activity. chemistryjournal.net |

Development of Advanced Bio-Inspired Chemical Transformations

Inspiration from biological processes can lead to the development of novel and efficient chemical transformations. The synthesis and modification of this compound can benefit from such bio-inspired approaches.

Biomimetic Catalysis: The enzymatic processes involved in the biosynthesis of this compound can serve as models for developing synthetic catalysts. For instance, the Baeyer-Villiger monooxygenases that convert ketones to esters in biological systems nih.gov can inspire the design of chemocatalysts that perform similar transformations with high selectivity and under mild, environmentally friendly conditions.

Tandem and Cascade Reactions: Nature often employs cascade reactions where multiple transformations occur in a single pot. A bio-inspired synthesis of this compound could be designed as a one-pot reaction from a simple precursor. For example, a synthesis could be envisioned starting from a terminal alkyne, which undergoes hydration to a ketone, followed by a bio-inspired Baeyer-Villiger oxidation to form the ester, all within the same reaction vessel. The Wittig reaction, a standard in organic chemistry, has been used to convert this compound into a more complex insect pheromone, demonstrating how this compound can serve as a building block in further bio-inspired syntheses. researchgate.net

Integration into Systems Biology and Metabolomics Platforms for Comprehensive Understanding

To fully understand the importance of this compound, it must be studied within the broader context of the organism's entire metabolic network. Systems biology and metabolomics provide the tools for this holistic approach. nih.govnih.gov

Metabolomic Profiling: The identification of this compound in various plants has been achieved through metabolomics platforms, primarily using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netchemistryjournal.netsabraojournal.org These high-throughput analytical techniques are crucial for detecting and quantifying small molecules within a biological sample. dbkgroup.org By integrating this compound into metabolomics databases, researchers can track its presence across different species, tissues, and under various environmental conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying 9-Acetoxynonanal in complex biological matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and quantification, paired with nuclear magnetic resonance (NMR) for structural confirmation. Calibration curves should be constructed using deuterated analogs (e.g., d₄-9-Acetoxynonanal) to account for matrix effects. Validate methods via spike-recovery experiments in representative samples (e.g., cell lysates or plasma) .

- Data Presentation : Report limits of detection (LOD), quantification (LOQ), and recovery rates (%). Use tables to compare retention times, ion transitions, and coefficients of variation across replicates.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : Employ a two-step synthesis: (1) oxidation of nonanal to 9-hydroxynonanal using a selective catalyst (e.g., TEMPO/NaClO), and (2) acetylation with acetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize variables (temperature, catalyst loading, solvent) using a factorial design .

- Data Analysis : Tabulate yields and purity (%) across experimental conditions. Highlight critical parameters (e.g., reaction time >6 hours for >90% conversion) and characterize impurities via high-resolution MS.

Q. What strategies ensure rigorous literature review and hypothesis formulation for this compound-related studies?

- Methodology : Use systematic review protocols (e.g., PRISMA) to screen databases (PubMed, SciFinder) with keywords: "this compound," "lipid peroxidation," "bioactive aldehydes." Prioritize peer-reviewed journals with high impact factors and recent publications (post-2020). Annotate conflicting findings (e.g., reported cytotoxicity vs. anti-inflammatory effects) to frame research gaps .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data on this compound’s biological activity?

- Methodology : Apply triangulation:

- Technical replication : Repeat assays with independent batches of this compound.

- Biological replication : Test across multiple cell lines (e.g., HEK293, HepG2) or animal models.

- Methodological diversification : Compare results from ELISA, flow cytometry, and transcriptomic profiling. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounders .

- Data Interpretation : Create discrepancy tables listing conflicting results, experimental conditions, and potential biases (e.g., batch variability in commercial reagents).

Q. What experimental designs are suitable for investigating this compound’s role in multi-omics pathways?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets from this compound-treated samples. Use bioinformatics tools (e.g., MetaboAnalyst, STRING) for pathway enrichment analysis. Validate hypotheses via CRISPR knockouts of identified targets (e.g., Nrf2 or NF-κB) .

- Data Integration : Construct interaction networks linking this compound metabolites to gene/protein clusters. Highlight nodes with high centrality scores as potential biomarkers or therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.